Cas no 2136157-20-3 (1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one)
![1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2136157-20-3x500.png)
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 化学的及び物理的性質
名前と識別子
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- EN300-795947
- 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
- 2136157-20-3
-
- インチ: 1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,4,7,9H,3,5-6H2,1H3/b4-2+/t7-/m1/s1
- InChIKey: VVAXLRKDVDVBCG-NUOXCJHRSA-N
- ほほえんだ: O=C(/C=C/C)[C@H]1CCCN1
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795947-10.0g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-795947-0.05g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-795947-2.5g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-795947-0.25g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-795947-1.0g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-795947-5.0g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-795947-0.1g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-795947-0.5g |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one |
2136157-20-3 | 95% | 0.5g |
$877.0 | 2024-05-22 |
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-oneに関する追加情報
Research Brief on 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one (CAS: 2136157-20-3): Recent Advances and Applications
The compound 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one (CAS: 2136157-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one as a versatile intermediate in the synthesis of bioactive compounds. Its chiral pyrrolidine moiety and α,β-unsaturated ketone functionality make it a valuable scaffold for designing enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective kinase inhibitors, showing promising activity against cancer-related targets.
In terms of synthetic methodology, novel asymmetric routes to 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one have been developed, achieving higher yields (up to 85%) and enantiomeric excess (>98%) compared to previous approaches. These advancements, reported in Organic Letters, utilize organocatalytic strategies that align with green chemistry principles, reducing the need for metal catalysts and harsh conditions.
Pharmacological investigations have revealed that derivatives of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one exhibit notable neuroprotective effects in cellular models of neurodegenerative diseases. A 2024 preclinical study demonstrated that specific analogs can cross the blood-brain barrier and modulate glutamatergic signaling, suggesting potential applications in Alzheimer's and Parkinson's disease therapeutics.
The compound's mechanism of action appears to involve multiple pathways, including covalent modification of target proteins through Michael addition reactions facilitated by its α,β-unsaturated carbonyl group. This property has been exploited in the design of irreversible inhibitors for challenging drug targets, as evidenced by recent patent applications from major pharmaceutical companies.
Ongoing clinical trials are evaluating the safety profile of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one derivatives, with preliminary data indicating good tolerability in animal models. However, challenges remain in optimizing pharmacokinetic properties, particularly regarding metabolic stability and oral bioavailability, which are active areas of current research.
Future directions for this compound class include exploration of its potential in targeted protein degradation (PROTACs) and as a warhead in covalent drug design. The unique spatial arrangement of its functional groups offers opportunities for creating three-dimensional molecular architectures that are increasingly valued in modern drug discovery paradigms.
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